2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Description
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.64 g/mol . Its structure features a methyl group at position 2 and a carboxylic acid group at position 8, forming a hydrochloride salt to enhance solubility and stability . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antitubulin agents and anticholinesterase inhibitors .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIWTDXXZARMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The carboxylic acid group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including condensation reactions, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 8
Key Insights :
- The carboxylic acid group at position 8 (target compound) enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition .
- Halogen substitutions (e.g., Br, I) improve metabolic stability and enable participation in Suzuki-Miyaura couplings .
- The amine derivative (8-NH₂) exhibits basicity, contrasting with the acidic carboxylic acid group, altering solubility and target interactions .
Substituent Variations at Position 2
Key Insights :
Pharmacological Activity
Key Insights :
- The target compound’s carboxylic acid group enhances AChE inhibition by forming hydrogen bonds with the enzyme’s active site .
- Carbonitrile derivatives exhibit potent antitubulin activity, with IC₅₀ values in the nanomolar range, suggesting superior efficacy compared to the carboxylic acid variant .
Biological Activity
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anti-tuberculosis (TB) agents and other therapeutic compounds.
This compound is characterized by its heterocyclic structure, which enhances its solubility and stability. The hydrochloride form is particularly important for various biological assays and pharmacological studies.
The compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism of action primarily involves inhibition of the cytochrome bc1 complex in Mycobacterium tuberculosis, specifically targeting the QcrB subunit. This inhibition disrupts electron transfer processes essential for ATP synthesis in bacterial cells .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against various strains of M. tuberculosis . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against resistant strains.
Case Studies
- Anti-Tuberculosis Efficacy : A study reported that modifications to the imidazo[1,2-a]pyridine structure significantly influenced its anti-TB activity. Compounds with specific substitutions showed enhanced potency compared to traditional TB treatments like isoniazid .
- Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of the compound, revealing high plasma protein binding rates (99.89% in humans) and acceptable metabolic stability in liver microsomes . These findings suggest a favorable profile for further development as a therapeutic agent.
Table 1: Summary of Biological Activity Data
Q & A
Q. What are the established synthetic routes for 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride?
The compound is typically synthesized via multi-step organic reactions. A robust method involves solid-phase synthesis , where 2-aminonicotinic acid derivatives are treated with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent halogenation at the 3-position and hydrolysis yield the carboxylic acid, which is then converted to the hydrochloride salt . Another approach employs three-component condensation reactions using 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol, achieving high yields under mild conditions .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify hydrogen and carbon environments, with chemical shifts confirming the imidazo[1,2-a]pyridine scaffold and substituent positions (e.g., methyl and carboxylate groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic distribution, ensuring synthesis accuracy .
- Infrared (IR) spectroscopy : Detects functional groups like carboxylic acid (-COOH) and imidazole ring vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Temperature control : Reactions involving α-haloketones or isocyanides are sensitive to temperature. For example, maintaining 110°C in dimethylacetamide dimethyl acetal improves intermediate formation .
- Reagent stoichiometry : Excess hydroxylamine hydrochloride (2.24 g) in dioxane/acetic acid enhances cyclization efficiency for related imidazo-pyrimidines .
- Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts .
Q. How can contradictions in crystallographic or spectral data be resolved?
Discrepancies in X-ray diffraction data or NMR assignments may arise due to:
- Polymorphism : Different crystal packing can alter bond lengths and angles. Using SHELXL (a refinement software) allows iterative adjustment of structural parameters against high-resolution data .
- Dynamic effects in NMR : Variable-temperature NMR or 2D experiments (e.g., COSY, NOESY) clarify ambiguous proton couplings caused by conformational exchange .
Q. What strategies are used to derivatize the core structure for enhanced bioactivity?
Functionalization approaches include:
- Carboxylate modifications : Esterification (e.g., methyl ester) or amidation improves membrane permeability, as seen in analogues like methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate .
- Substituent variation : Introducing trifluoromethyl groups (e.g., 2-(trifluoromethyl) derivatives) enhances metabolic stability and target affinity .
- Heterocycle fusion : Adding oxadiazole or thiadiazole rings (e.g., 2-(1,3,4-thiadiazol-2-yl) derivatives) modulates pharmacokinetic properties .
Q. How should stability and storage challenges be addressed for this hygroscopic compound?
- Storage conditions : Keep at 4°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling protocols : Use anhydrous solvents (e.g., THF, DMF) during synthesis to minimize moisture ingress .
- Stability assays : Monitor decomposition via HPLC or LC-MS under accelerated conditions (e.g., 40°C/75% humidity) to establish shelf-life .
Methodological Considerations
Q. What computational tools aid in predicting the compound’s reactivity or binding properties?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis, as demonstrated for imidazo[1,2-a]pyridine-based drug candidates .
Q. How are impurities identified and controlled during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
